molecular formula C18H12ClF2NO4S B10957211 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid

Cat. No.: B10957211
M. Wt: 411.8 g/mol
InChI Key: DPYVIOSMPOUGPJ-UHFFFAOYSA-N
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Description

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid is a complex organic compound that features a benzothiophene core substituted with chloro and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Chloro and Difluoromethoxy Groups: These groups are introduced via halogenation and nucleophilic substitution reactions.

    Coupling with 4-Methylbenzoic Acid: The final step involves coupling the substituted benzothiophene with 4-methylbenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and difluoromethoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both chloro and difluoromethoxy groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H12ClF2NO4S

Molecular Weight

411.8 g/mol

IUPAC Name

3-[[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C18H12ClF2NO4S/c1-8-2-3-9(17(24)25)6-12(8)22-16(23)15-14(19)11-5-4-10(26-18(20)21)7-13(11)27-15/h2-7,18H,1H3,(H,22,23)(H,24,25)

InChI Key

DPYVIOSMPOUGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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